molecular formula C12H12N2O4 B2825009 Txnip-IN-1 CAS No. 1268955-50-5

Txnip-IN-1

Cat. No. B2825009
CAS RN: 1268955-50-5
M. Wt: 248.238
InChI Key: KTDYLXVLROCGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Txnip-IN-1” is a TXNIP-TRX (thioredoxin-interacting protein-thioredoxin) complex inhibitor . It is extracted from patent US20200085800A1, Compound 1 . This compound can be used in the research of TXNIP-TRX complex associated metabolic disorder (diabetes), cardiovascular disease, or inflammatory disease .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of Txnip-IN-1 is the Thioredoxin-interacting protein (TXNIP) . TXNIP, also known as thioredoxin-binding protein 2 (TBP2), directly interacts with the major antioxidant protein thioredoxin (TRX) and inhibits its antioxidant function and expression . TXNIP is a multifunctional protein that plays a crucial role in cellular stress response pathways, disease development, and metabolism maintenance .

Mode of Action

Txnip-IN-1 interacts with TXNIP, disrupting its interaction with TRX . This disruption allows TRX to maintain its antioxidant function, thus controlling cellular redox signaling . TXNIP also activates endoplasmic reticulum (ER) stress-mediated nucleotide-binding oligomerization domain (NOD)-like receptor protein-3 (NLRP3) inflammasome complex formation, triggers mitochondrial stress-induced apoptosis, and stimulates inflammatory cell death .

Biochemical Pathways

The interaction of Txnip-IN-1 with TXNIP affects several biochemical pathways. The TRX system, which includes TRX reductase, nicotinamide adenine dinucleotide phosphate (NADPH), and TXNIP, regulates the preservation of a reduced cellular environment . TXNIP also plays an essential role in metabolism maintenance by activating inflammatory signaling via the NLRP3 inflammasome . The generation of reactive oxygen species (ROS) induces the interaction of NLRP3, ASC, and pro-caspase 1, resulting in the formation of inflammasomes and the secretion of interleukin 1 (IL-1) and IL-18, thus facilitating the inflammatory reaction .

Result of Action

The action of Txnip-IN-1 results in the disruption of TXNIP’s interaction with TRX, allowing TRX to maintain its antioxidant function . This leads to the control of cellular redox signaling and the inhibition of TXNIP’s role in activating inflammatory signaling via the NLRP3 inflammasome . Consequently, Txnip-IN-1 can potentially mitigate the inflammatory reaction and oxidative stress in cells .

Action Environment

The action of Txnip-IN-1 can be influenced by various environmental factors. For instance, cellular stress factors such as high glucose, endoplasmic reticulum stress, free radicals, hypoxia, nitric oxide, insulin, and adenosine-containing molecules can regulate TXNIP expression . Therefore, these factors may potentially affect the efficacy and stability of Txnip-IN-1.

Safety and Hazards

The safety data sheet for “Txnip-IN-1” suggests that it is for research use only and not for human or veterinary use . For detailed safety and hazard information, it is recommended to refer to the product’s Material Safety Data Sheet .

properties

IUPAC Name

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-3-4-13-5-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDYLXVLROCGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Txnip-IN-1

Q & A

A: [] TXNIP binds to the active site of TRX, a major cellular antioxidant, and inhibits its reducing activity. This inhibition disrupts cellular redox balance, leading to increased oxidative stress.

A: [, , , ] TXNIP plays a crucial role in pancreatic beta-cell function and survival. Elevated glucose levels increase TXNIP expression, which in turn triggers beta-cell apoptosis and contributes to the development of diabetes.

A: [, , , , ] TXNIP activates the NLRP3 inflammasome, a key component of the innate immune system, leading to the production of pro-inflammatory cytokines like IL-1β. This process contributes to chronic inflammation in various diseases, including diabetes, atherosclerosis, and ulcerative colitis.

A: [, , ] Studies have reported altered TXNIP expression in various cancers, including breast cancer. While the exact role of TXNIP in cancer development remains unclear, some research suggests it might function as a tumor suppressor gene.

A: [] Atheroprone flow, a disturbed blood flow pattern, can activate the SREBP2 pathway, leading to increased expression of NADPH oxidase 2 (Nox2) and NLRP3. TXNIP has been implicated as a potential activator of the NLRP3 inflammasome in this context, contributing to endothelial inflammation and atherosclerosis.

A: [] TXNIP is crucial for maintaining HSC quiescence, the state of inactivity that preserves their long-term self-renewal capacity. TXNIP deficiency disrupts HSC interaction with the bone marrow niche, leading to increased mobilization and potential exhaustion of the HSC pool.

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